2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene
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Overview
Description
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene, also known as methyl isoeugenol, is an organic compound with the molecular formula C11H14O2. It is a colorless to pale yellow liquid with a sweet, floral odor. This compound is naturally found in various essential oils, including basil, nutmeg, and clove oil. It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene can be synthesized through the methylation of isoeugenol. The process involves adding isoeugenol to a solution of potassium hydroxide, followed by the addition of dimethyl sulfate. The resulting mixture is then distilled to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same methylation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the efficient separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Anethole: Anethole is structurally similar but has a different substitution pattern on the benzene ring.
Eugenol: Eugenol has a hydroxyl group instead of a methoxy group.
Isoeugenol: Isoeugenol is a precursor in the synthesis of 2-Methoxy-1-methyl-4-(prop-1-en-2-yl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pleasant aroma and potential therapeutic effects make it valuable in various applications .
Properties
CAS No. |
3794-96-5 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-methoxy-1-methyl-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-7H,1H2,2-4H3 |
InChI Key |
SHZSFIUMTQEXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=C)C)OC |
Origin of Product |
United States |
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